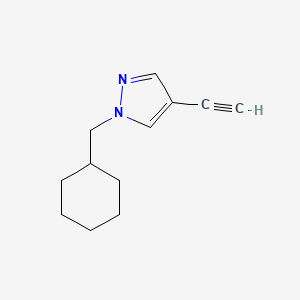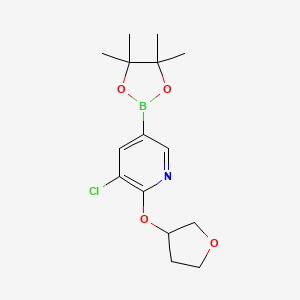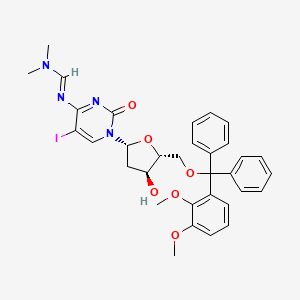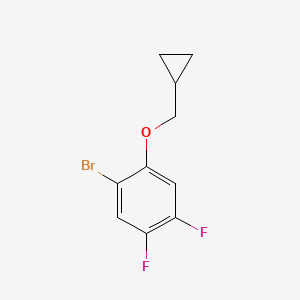
4-Chloro-5-isobutylthiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-isobutylthiophene-2-carboxylic acid is a chemical compound with the following structure:
ClC6H7O2S
.Métodos De Preparación
The synthetic routes for this compound involve the Suzuki–Miyaura coupling reaction. In this process, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction conditions are mild, and it allows for the formation of carbon–carbon bonds. Specifically, the boron reagent used is an organoboron compound, which is generally stable, readily prepared, and environmentally benign .
Análisis De Reacciones Químicas
4-Chloro-5-isobutylthiophene-2-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include halogens, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
This compound finds applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study biological processes and interactions.
Medicine: Its derivatives may exhibit pharmacological properties.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The exact mechanism by which 4-Chloro-5-isobutylthiophene-2-carboxylic acid exerts its effects depends on its specific application. It may interact with molecular targets or participate in metabolic pathways.
Comparación Con Compuestos Similares
While there are no direct analogs of this compound, it shares similarities with other thiophene carboxylic acids. its unique combination of substituents sets it apart.
Propiedades
Fórmula molecular |
C9H11ClO2S |
|---|---|
Peso molecular |
218.70 g/mol |
Nombre IUPAC |
4-chloro-5-(2-methylpropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClO2S/c1-5(2)3-7-6(10)4-8(13-7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
Clave InChI |
SSEGYSBLRAKIOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(C=C(S1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)




![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)


![2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B12074855.png)





